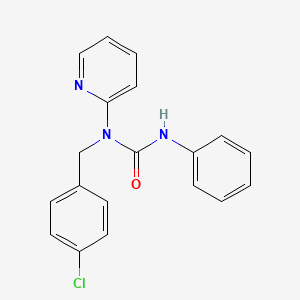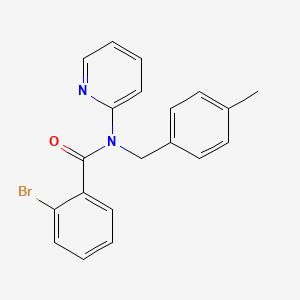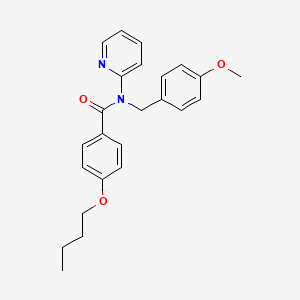![molecular formula C16H12FN3OS B11358481 4-fluoro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11358481.png)
4-fluoro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a thiadiazole ring, and a methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Coupling with Benzamide: The final step involves coupling the synthesized thiadiazole derivative with benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Microreactor systems can be employed to optimize reaction conditions and ensure consistent product quality .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a more reduced form.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted benzamide derivatives.
科学研究应用
4-Fluoro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
作用机制
The mechanism of action of 4-fluoro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes. The thiadiazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target. These interactions can modulate enzyme activity or receptor function, leading to the compound’s observed biological effects.
相似化合物的比较
4-Fluoro-N-(4-methylphenyl)benzamide: Similar structure but lacks the thiadiazole ring.
N-(3-Amino-4-methylphenyl)benzamide: Contains an amino group instead of a fluorine atom.
4-Fluoro-3-methylphenyl isocyanate: Contains an isocyanate group instead of a benzamide moiety.
Uniqueness: 4-Fluoro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct electronic properties and enhances its potential for biological activity. The combination of the fluorine atom and the thiadiazole ring makes it a versatile compound for various applications.
属性
分子式 |
C16H12FN3OS |
|---|---|
分子量 |
313.4 g/mol |
IUPAC 名称 |
4-fluoro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C16H12FN3OS/c1-10-2-4-11(5-3-10)14-18-16(22-20-14)19-15(21)12-6-8-13(17)9-7-12/h2-9H,1H3,(H,18,19,20,21) |
InChI 键 |
PKLKHRIROFCCMV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]furan-2-carboxamide](/img/structure/B11358417.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B11358424.png)
![5-[(furan-2-ylmethyl)(4-methoxybenzyl)amino]-N-(4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11358428.png)
![5-{[4-(benzyloxy)-3-chloro-5-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11358431.png)
![(4-Ethoxyphenyl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11358437.png)

![1-(2,5-dimethylbenzyl)-2-[1-(morpholin-4-yl)ethyl]-1H-benzimidazole](/img/structure/B11358444.png)
![5-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11358450.png)
![2-phenoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11358464.png)
![Ethyl 4-methyl-2-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11358468.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11358473.png)
![4-(2-methylpropoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B11358478.png)
